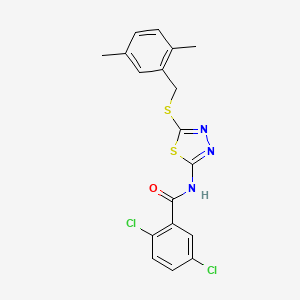

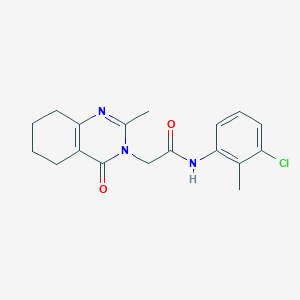

![molecular formula C18H17N7O2 B2362422 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034371-30-5](/img/structure/B2362422.png)

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a potent, selective inhibitor of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase that is often deregulated in cancer .

Synthesis Analysis

The synthesis of this compound involves bioactivation to a chemically reactive intermediate. The cytochrome (CYP) P450 enzymes responsible for this bioactivation were identified as cytochrome P450 3A4, 1A2, and 2D6 in humans and cytochrome P450 2A2, 3A1, and 3A2 in rats . Efforts to reduce bioactivation without compromising potency and pharmacokinetics were undertaken in order to minimize the potential risk of toxicity .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine core . This core is a promising starting point for designing potent BRD4 BD inhibitors .Chemical Reactions Analysis

The chemical reactions involving this compound proceed via bioactivation to a chemically reactive intermediate. This covalent binding to protein was abolished by coincubation with glutathione . The glutathione metabolite was detected in the bile of rats and mice, thus demonstrating bioactivation occurring in vivo .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Compounds related to "N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide" have been synthesized and evaluated for their biological activities. For instance, pyrazolo[3, 4]pyrimidine derivatives have been developed, showcasing potent antimicrobial activity (Shamroukh, Rashad, & Sayed, 2005). Similarly, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including triazolopyridine derivatives, have exhibited excellent herbicidal activity against a broad spectrum of vegetation at low application rates (Moran, 2003).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potentials of pyridazine derivatives, including pyrazolo[5,1-c]-1,2,4-triazines, have been investigated, revealing that these compounds exhibit significant activity against various microorganisms (Deeb, El-Mariah, & Hosny, 2004). Moreover, the synthesis of N-arylpyrazole-containing enaminones and their conversion into pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines have shown promising cytotoxic effects against cancer cell lines, as well as antimicrobial activity (Riyadh, 2011).

Species-Specific Metabolism and Toxicological Implications

Research into the metabolism and toxicological implications of related compounds, such as SGX523, a c-MET inhibitor, has highlighted the importance of understanding species-specific metabolism when developing new drugs. This research underscores the potential renal toxicity due to species-specific metabolites, emphasizing the need for comprehensive metabolic evaluations in drug development (Diamond et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division .

Mode of Action

It is known to interact with the cell division protein zipa . The interaction may result in changes that affect the normal function of the protein, potentially inhibiting bacterial cell division .

Biochemical Pathways

The compound’s interaction with the Cell division protein ZipA could affect the bacterial cell division pathway .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, which is a critical factor in its effectiveness .

Result of Action

Given its target, it is plausible that the compound could inhibit bacterial cell division, potentially leading to the inhibition of bacterial growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could potentially affect the compound’s stability and its interaction with its target . .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-methyl-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O2/c1-12-14(10-20-24(12)13-6-4-3-5-7-13)18(26)19-11-16-22-21-15-8-9-17(27-2)23-25(15)16/h3-10H,11H2,1-2H3,(H,19,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXBMTCUTKYUCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5aR,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide](/img/structure/B2362339.png)

![7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2362341.png)

![4-[1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2362346.png)

![Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2362347.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2362350.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2362359.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)

![3-Methoxy-N-methyl-N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2362362.png)